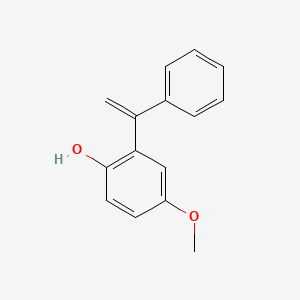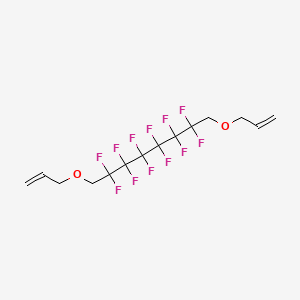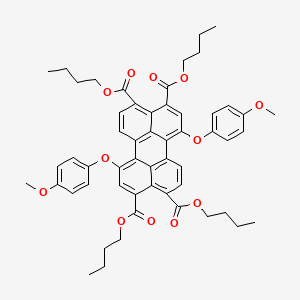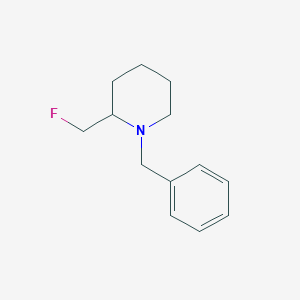
1-Benzyl-2-(fluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(fluoromethyl)piperidine is a synthetic organic compound belonging to the piperidine class. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound features a piperidine ring substituted with a benzyl group and a fluoromethyl group, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
The synthesis of 1-Benzyl-2-(fluoromethyl)piperidine can be achieved through several routes:
Photochemical Method: This involves the photochemical cycloaddition of dienes, followed by reduction to form the piperidine ring.
Enzymatic Synthesis: Fluorinase enzymes can introduce fluorine atoms into organic molecules under mild conditions, providing a selective method for synthesizing fluorinated compounds.
Industrial Production: Industrially, piperidine derivatives are often synthesized through hydrogenation of pyridine over a molybdenum disulfide catalyst.
Chemical Reactions Analysis
1-Benzyl-2-(fluoromethyl)piperidine undergoes various chemical reactions:
Scientific Research Applications
1-Benzyl-2-(fluoromethyl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions, particularly with cholinesterase receptors.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(fluoromethyl)piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Benzyl-2-(fluoromethyl)piperidine can be compared with other piperidine derivatives:
Piperine: A natural alkaloid with antioxidant properties, found in black pepper.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
These compounds share the piperidine core structure but differ in their substituents and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
955036-17-6 |
|---|---|
Molecular Formula |
C13H18FN |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-benzyl-2-(fluoromethyl)piperidine |
InChI |
InChI=1S/C13H18FN/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChI Key |
WDHFEVDSKKVZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CF)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


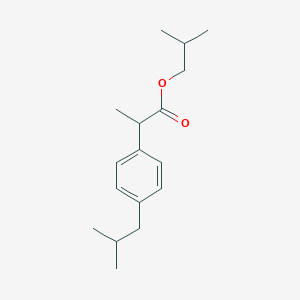
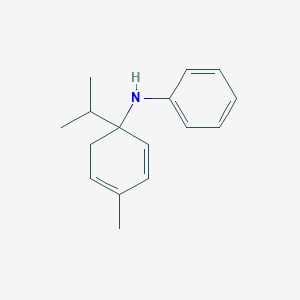
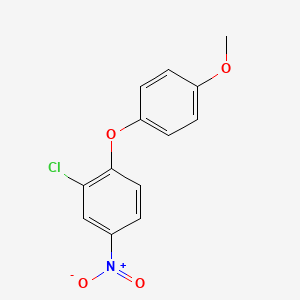
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
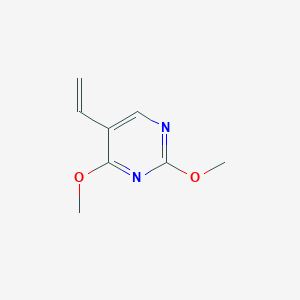
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)
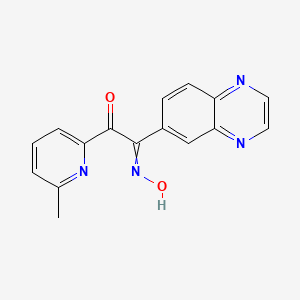
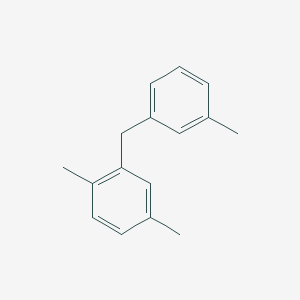
![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)
